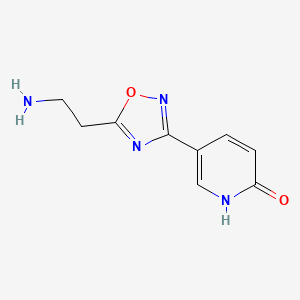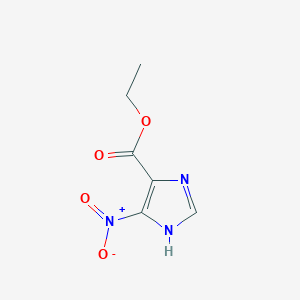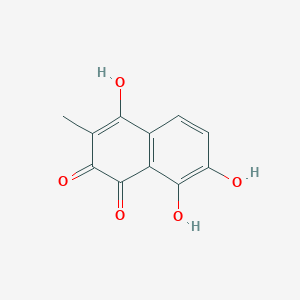
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol
Overview
Description
The compound “5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol” is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a pyridine ring . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic pyridine and oxadiazole rings . The electron-donating aminoethyl group could potentially increase the electron density of the molecule, affecting its reactivity .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on its functional groups. The oxadiazole ring is known for its stability and resistance to hydrolysis, while the pyridine ring can undergo electrophilic substitution . The aminoethyl group could potentially undergo reactions typical of amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the hydroxyl group and the amino group could make it more soluble in polar solvents . The exact properties would need to be determined experimentally .Scientific Research Applications
Antimicrobial Activities
5-Pyridin-4-yl-1,3,4-oxadiazole derivatives, closely related to the queried compound, have been synthesized and evaluated for their antimicrobial activities. These derivatives, including ones obtained from isonicotinic acid hydrazide, have shown good to moderate antimicrobial activity in various studies (Bayrak et al., 2009).
Anticancer Evaluation
Compounds structurally similar to 5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol have been synthesized and tested for their anticancer properties. Some of these derivatives, like 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines, have exhibited significant cytotoxicity against various human cancer cell lines, suggesting potential use in cancer treatment (Abdo & Kamel, 2015).
Synthesis and Characterization
The synthesis and characterization of mono- and bicyclic heterocyclic derivatives, including 1,2,4-oxadiazole rings, have been explored. These studies are important for understanding the properties and potential applications of such compounds in various fields (El‐Sayed et al., 2008).
Chemical Stability and Reactivity
Studies on the chemical stability and reactivity of 3-(2-aminoethyl)-5-substituted 1,2,4-oxadiazoles, a group to which the queried compound belongs, have been conducted. These investigations, including the Boulton–Katritzky rearrangement, provide insights into the behavior of these compounds under various conditions (Kayukova et al., 2018).
Antimycobacterial Activity
The antimycobacterial activity of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives has been evaluated. Some of these compounds have shown promising activity against Mycobacterium tuberculosis, indicating potential therapeutic applications in treating tuberculosis (Navarrete-Vázquez et al., 2007).
Synthesis and Prediction of Biological Activity
Research has been conducted on the synthesis of polycyclic systems containing the 1,2,4-oxadiazole ring, aiming to predict their biological activity. This research is significant for developing new drugs and understanding the bioactivity of these compounds (Kharchenko et al., 2008).
Future Directions
properties
IUPAC Name |
5-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c10-4-3-8-12-9(13-15-8)6-1-2-7(14)11-5-6/h1-2,5H,3-4,10H2,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMSEDFVGQDNGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=NOC(=N2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylpropanamide](/img/structure/B1486999.png)
![N-[2-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1487003.png)






![6-amino-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1487013.png)



![2-[(3,5-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1487018.png)
